Journal Name:RSC Advances
Journal ISSN:2046-2069
IF:4.036
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ra
Year of Origin:2011
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:4667
Publishing Cycle:Continuously updated
OA or Not:Yes
Effect of Zn–Fe2O3 nanomaterials on the phase separated morphologies of polyvinylidene fluoride piezoelectric nanogenerators
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA03745B
Self-powered devices based on piezoelectric nanogenerators (PENGs) are becoming crucial in the upcoming smart societies as they can integrate multifunctional applications, especially sensing, energy storage, etc. In this work, we explore the piezoelectric voltage generation happening in polyvinylidene fluoride (PVDF) nanocomposites developed by phase separation. The simple method adopted for the nanocomposite synthesis rules out the high voltage required for the normal electrospun PENGs and adds to their cost-effectiveness. Zinc-doped iron oxide (Zn–Fe2O3) nanomaterials influence the piezoelectric properties by enhancing the crystallinity and structural properties of the polymer. The phase separation process causes structural rearrangements within the PVDF by inducing the directional alignment of –CH2– and –CF2-chains and is the major reason for electroactive phase enhancement. Layers of Zn–Fe2O3 were uniformly distributed in the phase-separated PVDF without being negatively influenced by the solvent-non-solvent interactions during phase separation. At 3 wt%, the Zn–Fe2O3 induced an open circuit voltage of 0.41 volts, about 12 times greater than that of the neat PVDF film. Nanoparticles affected the thermal degradation and crystallinity of the polymer composites most effectively, and the dielectric properties of the PVDF/Zn–Fe2O3 composite microfilms were also pronounced. The proposed simple and cost-effective approach to flexible microfilm fabrication suggests significant applications in wearable electronics.
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The iron group transition-metal (Fe, Ru, Os) coordination of Se-doped graphitic carbon (Se@g-C3N4) nanostructures for the smart therapeutic delivery of zidovudine (ZVD) as an antiretroviral drug: a theoretical calculation perspective†
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06885D
This study employed density functional theory (DFT) computational techniques at the ωB97XD/def2svp level of theory to comprehensively explore the electronic behavior of Fe-group transition metal (Fe, Ru, Os) coordination of Se-doped graphitic carbon (Se@g-C3N4) nanosystems in the smart delivery of zidovudine (ZVD), an antiretroviral drug. The HOMO–LUMO results of the interactions show a general reduction in energy gap values across all complexes in the following order: ZVD_Se@C3N4 < ZVD_Ru_Se@C3N4 < ZVD_Fe_Se@C3N4 < ZVD_Os_Se@C3N4. ZVD_Se@C3N4 exhibits the smallest post-interaction band gap of 3.783 eV, while ZVD_Os_Se@C3N4 presents the highest energy band gap of 5.438 eV. Results from the corrected adsorption energy (BSSE) revealed that Os_Se@C3N4 and Ru_Se@C3N4 demonstrated more negative adsorption energies of −2.67 and −2.701 eV, respectively, pointing to a more favorable interaction between ZVD and these systems, thus potentially enhancing the drug delivery efficiency. The investigation into the drug release mechanism from the adsorbents involved a comprehensive examination of the dipole moment and the influence of pH, shedding light on the controlled release of ZVD. Additionally, investigating the energy decomposition analysis (EDA) revealed that ZVD_Ru_Se@C3N4 and ZVD_Fe_Se@C3N4 exhibited the same total energy of −787.7 kJ mol−1. This intriguing similarity in their total energy levels suggested that their stability was governed by factors beyond reactivity, possibly due to intricate orbital interactions. Furthermore, analyzing the bond dissociation energies showed that all systems exhibited negative enthalpy values, indicating that these systems were exothermic at both surface and interaction levels, thus suggesting that these processes emitted heat, contributing to the surrounding thermal energy.
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Catalytic upgrading of volatiles in co-pyrolysis of coal and biomass by Mo-MFI molecular sieves
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06925G
Catalytic co-pyrolysis of coal and biomass can improve both solid waste utilization and high value-added product content to obtain higher quality oils, which is significant for the clean and efficient use of coal and the expansion of biomass resource utilization. This study focuses on improving the quality of tar and the content of light fractions by catalytic reforming of coal and biomass co-pyrolysis volatiles. Molybdenum-doped MFI-type molecular sieve catalysts (Mo-MFI) were successfully prepared by a hydrothermal method using TPAOH as a structure-directing agent. The synthesized Mo-MFI molecular sieves were then used in the catalytic reforming of volatile fractions from the co-pyrolysis of low-metamorphic coal and biomass. With the help of biomass and catalyst, the co-pyrolysis tar can increase the content of high-value-added products. It was found that the highest tar yield of 11.4% was achieved when 30 wt% of corn stover was added. The utilization of Mo-MFI catalysts leads to a significant increase of 126% in the light oil content of a blended sample tar consisting of 30 wt% corn stover. The catalyst was also highly selective for low-level phenols, increasing the phenol content in the co-pyrolysis tar by 133.8%, 112.2% for cresols, and 88.1% for xylenol. In addition, a possible reaction pathway for the conversion of hydrocarbons to PXC (phenol, cresol, and xylenol) was proposed based on the changes in the components of the tar product after the addition of the catalyst.
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A combined crystallographic and theoretical investigation of noncovalent interactions in 1,3,4-oxadiazole-2-thione-N-Mannich derivatives: in vitro bioactivity and molecular docking†
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07169C
Two 1,3,4-oxadiazole-2-thione-N-Mannich derivatives, specifically 5-(4-chlorophenyl)-3-[(2-trifluoromethylphenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione (1) and 5-(4-chlorophenyl)-3-[(2,5-difluorophenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione (2), were synthesized and then characterized by elemental analysis and NMR (1H and 13C) spectroscopy and the single crystal X-ray diffraction method. The formed weak intermolecular interactions in the solid-state structures of these derivatives were thoroughly investigated utilizing a variety of theoretical tools such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM). Furthermore, the CLP-PIXEL and density functional theory calculations were used to study the energetics of molecular dimers. Numerous weak intermolecular interactions such as C–H⋯S/Cl/F/π interactions, a directional C–Cl⋯Cl halogen bond, π-stacking, type C–F⋯F–C contact and a short F⋯O interaction, help to stabilize the crystal structure of 1. Crystal structure 2 also stabilizes with several weak intermolecular contacts, including N–H⋯S, C–H⋯N//Cl/F interactions, a highly directional C1–Cl1⋯C(π) halogen bond and C(π)⋯C(π) interaction. In vitro antimicrobial potency of compounds 1 and 2 was assessed against various Gram-positive and Gram-negative bacterial strains and the pathogenic yeast-like Candida albicans. Both compounds showed marked activity against all tested Gram-positive bacteria and weak activity against Escherichia coli and lacked inhibitory activity against Pseudomonas aeruginosa. In addition, compounds 1 and 2 displayed good in vitro anti-proliferative activity against hepatocellular carcinoma (HepG-2) and mammary gland breast cancer (MCF-7) cancer cell lines. Molecular docking studies revealed the binding modes of title compounds at the active sites of prospective therapeutic targets.
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Simultaneous detection of neurotransmitters and Cu2+ using double-bore carbon fiber microelectrodes via fast-scan cyclic voltammetry†
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06218J
There is a great demand to broaden our understanding of the multifactorial complex etiology of neurodegenerative diseases to aid the development of more efficient therapeutics and slow down the progression of neuronal cell death. The role of co-transmission and the effect of environmental factors on such diseases have yet to be explored adequately, mainly due to the lack of a proper analytical tool that can perform simultaneous multi-analyte detection in real time with excellent analytical parameters. In this study, we report a simple fabrication protocol of a double-bore carbon-fiber microelectrode (CFM) capable of performing rapid simultaneous detection of neurotransmitters and Cu2+ via fast-scan cyclic voltammetry (FSCV) in Tris buffer. After imaging our CFMs via optical microscopy and scanning electron microscopy to ensure the intact nature of the two electrodes in our electrode composite, we performed a detailed analysis of the performance characteristics of our double-bore CFM in five different analyte mixtures, Cu2+-5HT, Cu2+-DA, Cu2+-AA, 5-HT-DA, and 5-HT-AA in Tris buffer, by applying different analyte-specific FSCV waveforms simultaneously. Calibration curves for each analyte in each mixture were plotted while extracting the analytical parameters such as the limit of detection (LOD), linear range, and sensitivity. We also carried out a control experiment series for the same mixtures with single-bore CFMs by applying one waveform at a time to compare the capabilities of our double-bore CFMs. Interestingly, except for the Cu2+-DA solution, all other combinations showed improved LOD, linear ranges, and sensitivity when detecting simultaneously with double-bore CFMs compared to single-bore CFMs, an excellent finding for developing this sensor for future in vivo applications.
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Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase†
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06149C
In the current study, a novel compound, bis(3-(2H-benzo[d][1,2,3]triazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl)methane (TAJ1), has been synthesized by the reaction of 6,6′-methylenebis(2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol) (1), propargyl bromide (2) and potassium carbonate. Spectroscopic (FTIR, 1H-NMR, 13C-NMR) and single-crystal assays proved the structure of the synthesized sample. XRD analysis confirmed the structure of the synthesized compound, showing that it possesses two aromatic parts linked via a –CH2 carbon with a bond angle of 108.40°. The cell line activity reported a percent growth reduction for different cell types (HeLa cells, MCF-7 cells, and Vero cells) under various treatment conditions (TAJ1, cisplatin, and doxorubicin) after 24 hours and 48 hours. The percent growth reduction represents a decrease in cell growth compared to a control condition. Furthermore, density functional theory (DFT) calculations were utilized to examine the frontier molecular orbitals (FMOs) and overall chemical reactivity descriptors of TAJ1. The molecule's chemical reactivity and stability were assessed by determining the HOMO–LUMO energy gap. TAJ1 displayed a HOMO energy level of −0.224 eV, a LUMO energy level of −0.065 eV, and a HOMO–LUMO gap of 0.159 eV. Additionally, molecular docking analysis was performed to assess the binding affinities of TAJ1 with various proteins. The compound TAJ1 showed potent interactions with NEK2, exhibiting −10.5 kcal mol−1 binding energy. Although TAJ1 has demonstrated interactions with NEK7, NEK9, TP53, NF-KAPPA-B, and caspase-3 proteins, suggesting its potential as a therapeutic agent, it is important to evaluate the conformational stability of the protein–ligand complex. Hence, molecular dynamics simulations were conducted to assess this stability. To analyze the complex, root mean square deviation (RMSD) and root mean square fluctuation analyses were performed. The results of these analyses indicate that the top hits obtained from the virtual screening possess the ability to act as effective NEK2 inhibitors. Therefore, further investigation of the inhibitory potential of these identified compounds using in vitro and in vivo approaches is recommended.
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Pt nanoparticles-decorated molybdenum nitrides for efficient hydrogen evolution reaction†
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06954K
Exploring low cost and high efficiency catalysts for hydrogen production from electrochemical water splitting is preferable and remains a significant challenge. As an alternative to Pt-based catalysts, molybdenum nitrides have attracted more attention for their hydrogen evolution reaction (HER). However, their performance is restricted due to the strong bonding of Mo–H. Herein, molybdenum nitrides with Pt-doping are fabricated to enhance the catalytic activity for HER in acidic solution. As expected, Pt (5 wt%)–MoNx delivers a low overpotential of 47 mV at a current density of 10 mA cm−2 with a high exchange current density (j0 = 0.98 mA cm−2). The superior performance is attributed to the modified electronic structure of Mo with Pt incorporation.
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Evolving approaches in glioma treatment: harnessing the potential of copper metabolism modulation
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06434D
The key properties and high versatility of metal nanoparticles have shed new perspectives on cancer therapy, with copper nanoparticles gaining great interest because of the ability to couple the intrinsic properties of metal nanoparticles with the biological activities of copper ions in cancer cells. Copper, indeed, is a cofactor involved in different metabolic pathways of many physiological and pathological processes. Literature data report on the use of copper in preclinical protocols for cancer treatment based on chemo-, photothermal-, or copper chelating-therapies. Copper nanoparticles exhibit anticancer activity via multiple routes, mainly involving the targeting of mitochondria, the modulation of oxidative stress, the induction of apoptosis and autophagy, and the modulation of immune response. Moreover, compared to other metal nanoparticles (e.g. gold, silver, palladium, and platinum), copper nanoparticles are rapidly cleared from organs with low systemic toxicity and benefit from the copper's low cost and wide availability. Within this review, we aim to explore the impact of copper in cancer research, focusing on glioma, the most common primary brain tumour. Glioma accounts for about 80% of all malignant brain tumours and shows a poor prognosis with the five-year survival rate being less than 5%. After introducing the glioma pathogenesis and the limitation of current therapeutic strategies, we will discuss the potential impact of copper therapy and present the key results of the most relevant literature to establish a reliable foundation for future development of copper-based approaches.
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A novel modified nano-alumina composite sol for potential application in forest firefighting
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA03979J
Herein, modified ammonium polyphosphate wrapped nano-alumina (mAPP@Als) was first synthesized and then dispersed in traditional fire extinguishing solution (FES) to fabricate a FES-mAPP@Als composite sol. It was found that the phosphorus-silica containing units were attached onto the nano-alumina surface, and the mAPP@Als particles showed excellent dispersion level in FES with a single-domain particle size distribution range. Due to the synergistic effects of the phosphorus–nitrogen and silica–alumina flame retardant components, FES-mAPP@Als (5% concentration) coated wood exhibited improved limiting oxygen index (33.2%) and carbonization ability, and depressed heat release (41.9%) and smoke production (10.7%), as compared to the pristine wood. In addition, the FES-mAPP@Als composite sol showed enhanced fire-extinguishing and anti-reignition capacities compared to the FES. This research offers a novel composite sol fire extinguishing agent for fighting forest fires.
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Dopant engineering for ZnO electron transport layer towards efficient perovskite solar cells
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA04823C
The conventional electron transport layer (ETL) TiO2 has been widely used in perovskite solar cells (PSCs), which have produced exceptional power conversion efficiencies (PCE), allowing the technology to be highly regarded and propitious. Nevertheless, the recent high demand for energy harvesters in wearable electronics, aerospace, and building integration has led to the need for flexible solar cells. However, the conventional TiO2 ETL layer is less preferred, where a crystallization process at a temperature as high as 450 °C is required, which degrades the plastic substrate. Zinc oxide nanorods (ZnO NRs) as a simple and low-cost fabrication material may fulfil the need as an ETL, but they still suffer from low PCE due to atomic defect vacancy. To delve into the issue, several dopants have been reviewed as an additive to passivate or substitute the Zn2+ vacancies, thus enhancing the charge transport mechanism. This work thereby unravels and provides a clear insight into dopant engineering in ZnO NRs ETL for PSC.
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New polymorphic phase of arachidic acid crystal: structure, intermolecular interactions, low-temperature stability and Raman spectroscopy combined with DFT calculations†
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05388A
Saturated monocarboxylic fatty acids with long carbon chains are organic compounds widely used in several applied fields, such as energy production, thermal energy storage, antibactericidal, antimicrobial, among others. In this research, a new polymorphic phase of arachidic acid (AA) crystal was synthesized and its structural and vibrational properties were studied by single-crystal X-ray diffraction (XRD) and polarized Raman scattering. The new structure of AA was solved at two different temperature conditions (100 and 300 K). XRD analysis indicated that this polymorph belongs to the monoclinic space group P21/c (C2h5), with four molecules per unit cell (Z = 4). All molecules in the crystal lattice adopt a gauche configuration, exhibiting a R22(8) hydrogen bond pattern. Consequently, this new polymorphic phase, labeled as B form, is a polytype belonging to the monoclinic symmetry, i.e., Bm form. Complementarily, Hirshfeld's surfaces were employed to analyze the intermolecular interactions within the crystal lattice of this polymorph at temperatures of 100 and 300 K. Additionally, density functional theory (DFT) calculations were performed to assign all intramolecular vibration modes related to experimental Raman-active bands, which were properly calculated using a dimer model, considering a pair of AA molecules in the gauche configuration, according to the solved-crystal structure.
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The influence of silane coupling agents on the properties of α-TCP-based ceramic bone substitutes for orthopaedic applications
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06027F
Biomaterials based on α-TCP are highly recommended for medical applications due to their ability to bond chemically with bone tissue. However, in order to improve their physicochemical properties, modifications are needed. In this work, novel, hybrid α-TCP-based bone cements were developed and examinated. The influence of two different silane coupling agents (SCAs) – tetraethoxysilane (TEOS) and 3-glycidoxypropyl trimethoxysilane (GPTMS) on the properties of the final materials was investigated. Application of modifiers allowed us to obtain hybrid materials due to the presence of different bonds in their structure, for example between calcium phosphates and SCA molecules. The use of SCAs increased the compressive strength of the bone cements from 7.24 ± 0.35 MPa to 12.17 ± 0.48 MPa. Moreover, modification impacted the final setting time of the cements, reducing it from 11.0 to 6.5 minutes. The developed materials displayed bioactive potential in simulated body fluid. Presented findings demonstrate the beneficial influence of silane coupling agents on the properties of calcium phosphate-based bone substitutes and pave the way for their further in vitro and in vivo studies.
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Delocalization quantitatively mapped for prototypic organic nitroanions as well as azidoform anions†
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06708D
Delocalization of occupied orbitals impacts the chemical bonding in the simplest known pernitroanions [(NO2)3C]− (1) and [(NO2)2N]− (2) as well as other functionalized organic anions. By quantitatively mapping it onto molecular backbones of 1, 2, [CH2NO2]− (3), [CH3NNO2]− (4) and [C(N3)]− (6) anions (all modeled by QM calculations), the Weinhold's NBO analysis refines their chemical structure, enabling to explain and even predict their essential chemical behaviour. In detail, the HOMO of 1 and 2 is associated with the central atom to the degree of 70.7% and 80.4%, respectively, while the HOMO localization on O atoms for 3 and 4 is 85.3% and 81.1%, respectively. Predomination of C-alkylation for 1 and that of O-alkylation for 3 in non-coordinating solvents thus becomes clear. The important news is that the easiness of homolytically disrupting the N–N bond in 2, a constituent of inexpensive powerful explosives, is because of the occupancy of the related σ*orbital increases with stretching this bond. The same is true for electrocyclic extrusion of NO3− from this molecule. This antibonding effect may be assumed to be the common cause of the proneness of aliphatic nitro compounds to decompose. Pyramidal anion 6 is a highly localized carbanion. Its isomer of molecular symmetry CS has a unique chemical structure of its azido substituents: each of them is represented by one high-weight resonance structure, e.g., N–NN. The prediction is that the dinitrogen-eliminating decomposition of this isomer is more facile than of the isomer of C3 symmetry. In summary, this study affords three novel particular insights into the chemical structure and reactivity of these anions: chemically telling delocalization-augmented molecular structures, a reasonable hypothesis of the common cause of thermally triggered instability of aliphatic nitro compounds, and discovered one-resonance structure azido groups.
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Kinetic study of NADPH activation using ubiquinone-rhodol fluorescent probe and an IrIII-complex promoter at the cell interior
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05412H
Nicotine adenine dinucleotide derivatives NADH and NADPH are intimately involved in energy and electron transport within cells. The fluorescent ubiquinone-rhodol (Q-Rh) probe is used for NADPH activation monitoring. Q-Rh reacts with NADPH yielding its quenched hydroquinone-rhodol (H2Q-Rh) form with concurrent NADPH activation (i.e. NADP+ formation). NADPH activation can be enhanced by the addition of an IrIII-complex (i.e. [(η5-C5Me5)Ir(phen)(H2O)]2+) as a promoter. The rate of the Q-Rh fluorescence quenching process is proportional to the NADPH activation rate, which can be used to monitor NADPH. Experiments were performed in phosphate-buffered saline (PBS) solution and on HeLa cell cultures to analyze the kinetics of Q-Rh reduction and the influence of the IrIII-complex promoter on the activation of NADPH (in PBS) and of other intracellular reducing agents (in HeLa cells). There is a substantial increase in Q-Rh reduction rate inside HeLa cells especially after the addition of IrIII-complex promoter. This increase is partly due to a leakage process (caused by IrIII-complex-induced downstream processes which result in cell membrane disintegration) but also involves the nonspecific activation of other intracellular reducing agents, including NADH, FADH2, FMNH2 or GSH. In the presence only of Q-Rh, the activation rate of intracellular reducing agents is 2 to 8 times faster in HeLa cells than in PBS solution. When both Q-Rh and IrIII-complex are present, the rate of the IrIII-complex catalyzed reduction reaction is 7 to 23 times more rapid in HeLa cells. Concentration- and time-dependent fluorescence attenuation of Q-Rh with third-order reaction kinetics (reasonably approximated as pseudo-first-order in Q-Rh) has been observed and modelled. This reaction and its kinetics present an example of “bioparallel chemistry”, where the activation of a molecule can trigger a unique chemical process. This approach stands in contrast to the conventional concept of “bioorthogonal chemistry”, which refers to chemical reactions that occur without disrupting native biological processes.
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Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach†
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05672D
Cancer prevalence and resistance issues in cancer treatment are a significant public health concern globally. Among the existing strategies in cancer therapy, targeting cyclin-dependent kinases (CDKs), especially CDK-6 is found to be one of the most promising targets, as this enzyme plays a pivotal role in cell cycle stages and cell proliferation. Cell proliferation is the characteristic feature of cancer giving rise to solid tumours. Our research focuses on creating novel compounds, specifically, pyrazolopyrimidine fused azetidinones, using a groundbreaking molecular hybridization approach to target CDK-6. Through computational investigations, ligand-based pharmacophore modelling, pharmacokinetic studies (ADMET), molecular docking, and dynamics simulations, we identified 18 promising compounds. The pharmacophore model featured one aromatic hydrophobic centre (F1: Aro/Hyd) and two H-bond acceptors (F2 and F3: Acc). Molecular docking results showed favourable binding energies (−6.5 to −8.0 kcal mol−1) and effective hydrogen bonds and hydrophobic interactions. The designed compounds demonstrated good ADMET profiles. Specifically, B6 and B18 showed low energy conformation (−7.8 kcal and −7.6 kcal), providing insights into target inhibition compared to the standard drug Palbociclib. Extensive molecular dynamics simulations confirmed the stability of these derivatives. Throughout the 100 ns simulation, the ligand–protein complexes maintained structural stability, with acceptable RMSD values. These compounds hold promise as potential leads in cancer therapy.
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Asymmetric total synthesis strategies of halichlorine and pinnaic acid
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06955A
Halichlorine and pinnaic acid are structurally related natural alkaloids isolated from different marine organisms. These two marine alkaloids bearing a 6-azaspiro[4.5]decane skeleton demonstrate a wide range of biological effects. It is this kind of unique structure and potentially valuable biological activity that have prompted strong synthetic interest, making it a research focus in recent years. Since the first total synthesis of halichlorine and pinnaic acid completed by Danishefsky's group, many groups have reported their outstanding synthesis methods especially the asymmetric synthesis strategies. This review summarizes the asymmetric synthesis strategies of halichlorine and pinnaic acid using a 6-azaspiro[4.5]decane skeleton as the key intermediate, which can provide some guidance for related work.
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Achieving high hybridization density at DNA biosensor surfaces using branched spacer and click chemistry†
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA04928K
The COVID-19 pandemic has highlighted the necessity to develop fast, highly sensitive and selective virus detection methods. Surface-based DNA-biosensors are interesting candidates for this purpose. Functionalization of solid substrates with DNA must be precisely controlled to achieve the required accuracy and sensitivity. In particular, achieving high hybridization density at the sensing surface is a prerequisite to reach a low limit of detection. We herein describe a strategy based on peptides as anchoring units to immobilize DNA probes at the surface of borosilicate slides. While the coating pathway involves copper-catalyzed click chemistry, a copper-free variation is also reported. The resulting biochips display a high hybridization density (2.9 pmol per cm2) with their targeted gene sequences.
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Calculating shear viscosity with confined non-equilibrium molecular dynamics: a case study on hematite – PAO-2 lubricant†
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06929J
The behaviour of confined lubricants at the atomic scale as affected by the interactions at the surface–lubricant interface is relevant in a range of technological applications in areas such as the automotive industry. In this paper, by performing fully atomistic molecular dynamics, we investigate the regime where the viscosity starts to deviate from the bulk behaviour, a topic of great practical and scientific relevance. The simulations consist of setting up a shear flow by confining the lubricant between iron oxide surfaces. By using confined Non-Equilibrium Molecular Dynamics (NEMD) simulations at a pressure range of 0.1–1.0 GPa at 100 °C, we demonstrate that the film thickness of the fluid affects the behaviour of viscosity. We find that by increasing the number of lubricant molecules, we approach the viscosity value of the bulk fluid derived from previously published NEMD simulations for the same system. These changes in viscosity occurred at film thicknesses ranging from 10.12 to 55.93 Å. The viscosity deviations at different pressures between the system with the greatest number of lubricant molecules and the bulk simulations varied from −16% to 41%. The choice of the utilized force field for treating the atomic interactions was also investigated.
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A light scattering camouflage membrane with similar solar spectrum reflectance to leaves based on a chlorophyll and titanium dioxide composite
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05442J
To counter the hyperspectral detection under the background of vegetation, a light scattering camouflage polyvinyl alcohol membrane containing lithium chloride, chlorophyll (Chl) and titanium dioxide (TD) particles was developed according to the bionic principle. Based on the reflectance and transmittance of the membrane, the optical constants of all components of the membrane were inverted via the ray tracing model and four flux Kubelka–Munk model. Using the determined optical constants, the reflectances of the membranes with different component contents were predicted through the model, and the effects of TD, Chl and water contents on the reflectance of the membrane were elucidated, respectively. Besides, a military specification of the USA in the region of 760 to 1200 nm and an Osmanthus fragrans leaf were used as a spectrum requirement and a simulation object of the camouflage membrane, respectively, to determine the appropriate contents of TD, Chl and water. It is found that when the volume fractions of TD, Chl and water are 0.7%, 5% and 50%, respectively, the 0.3 mm thick membrane can not only meet the military specification but also exhibit a reflection spectrum similar to that of the leaf with a similarity of 0.976.
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Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study†
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05518C
A combined experimental and density functional theory (DFT) study on the UV-Vis spectra of o-methoxyaniline-terminated mono azo dyes was conducted. By applying time-dependent-DFT calculations, details of excitation processes were determined and visualization by hole–electron analysis was undertaken. Fragment-divided analysis revealed the contributions of different parts of the structures for the UV-Vis spectra, that richer/poorer electron density on aromatic rings lead to greater/less maximum absorption wavelengths (λmax) and larger/smaller half peak width (W1/2). Combining theoretical prediction with experimental verification, we answered the question of how the electronegativities of substituents affected the electron densities and how it affected the spectra. In addition, a linear model connecting the λmax and W1/2 to the chemical shifts obtained by NMR spectroscopy was constructed, which laid the foundation for construction of a spectral library.
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71186
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.90 84 Science Citation Index Expanded Not
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